CCOC(=O)C1=Cc2cccnc2NC1=O
. The InChI representation is 1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14)
.
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound characterized by its unique naphthyridine structure. This compound belongs to a class of chemical entities known for their diverse biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its structural complexity, which includes a carboxylate group and a keto function.
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is classified as an alkaloid due to its nitrogen-containing structure. It falls under the broader category of naphthyridine derivatives, which are known for their pharmacological properties, including antibacterial and antiviral activities.
The synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods:
The choice of catalysts and reaction conditions significantly impacts the yield and purity of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. Common catalysts include Lewis acids and transition metals that facilitate the cyclization process.
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is involved in various chemical reactions:
The specific reaction conditions (temperature, solvent, and concentration) play a crucial role in determining the product distribution and yield during these transformations.
The mechanism of action for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. It has been noted for its potential as an enzyme inhibitor, impacting various biochemical pathways related to disease processes . The exact molecular targets are still under investigation but suggest a role in drug development for conditions such as bacterial infections.
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically appears as a solid or crystalline substance with the following physical properties:
Chemical properties include:
Relevant data indicate that this compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions .
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: